2-{[1-(Methoxymethyl)cyclohexyl]methyl}naphthalen-1-ol
Description
2-{[1-(Methoxymethyl)cyclohexyl]methyl}naphthalen-1-ol is a naphthalen-1-ol derivative featuring a cyclohexylmethyl substituent at the 2-position of the naphthalene core. The cyclohexyl group is further substituted with a methoxymethyl moiety, introducing both lipophilic (cyclohexyl) and polar (methoxy) characteristics.
Properties
CAS No. |
922165-59-1 |
|---|---|
Molecular Formula |
C19H24O2 |
Molecular Weight |
284.4 g/mol |
IUPAC Name |
2-[[1-(methoxymethyl)cyclohexyl]methyl]naphthalen-1-ol |
InChI |
InChI=1S/C19H24O2/c1-21-14-19(11-5-2-6-12-19)13-16-10-9-15-7-3-4-8-17(15)18(16)20/h3-4,7-10,20H,2,5-6,11-14H2,1H3 |
InChI Key |
PAOJMZHBCORCIO-UHFFFAOYSA-N |
Canonical SMILES |
COCC1(CCCCC1)CC2=C(C3=CC=CC=C3C=C2)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(Methoxymethyl)cyclohexyl]methyl}naphthalen-1-ol typically involves multiple steps. One common approach is to start with the naphthalene ring and introduce the cyclohexyl group through a Friedel-Crafts alkylation reaction. The methoxymethyl group can be introduced via a nucleophilic substitution reaction using methoxymethyl chloride in the presence of a base such as sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
2-{[1-(Methoxymethyl)cyclohexyl]methyl}naphthalen-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The naphthalene ring can be reduced to form a dihydronaphthalene derivative.
Substitution: The methoxymethyl group can be replaced with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Methoxymethyl chloride in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of dihydronaphthalene derivatives.
Substitution: Formation of various substituted naphthalene derivatives.
Scientific Research Applications
2-{[1-(Methoxymethyl)cyclohexyl]methyl}naphthalen-1-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{[1-(Methoxymethyl)cyclohexyl]methyl}naphthalen-1-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Features
a. Core Structure and Substituent Diversity
The target compound shares the naphthalen-1-ol core with several analogs but differs in substituent complexity:
- Naphthalen-1-ylmethanol (C₁₁H₁₀O): A simpler analog with a hydroxymethyl group at the 1-position of naphthalene. Its planar structure and hydrogen-bonding capacity (via -OH) contrast with the steric bulk of the target compound’s cyclohexylmethoxymethyl group .
- 2-[Amino-(3-bromo-phenyl)methyl]naphthalen-1-ol (C₁₇H₁₄BrNO): Features an amino-benzyl substituent with a bromine atom, introducing halogen-mediated reactivity and polarity differences compared to the target’s methoxymethyl-cyclohexyl group .
b. Cyclohexyl-Based Derivatives
Physicochemical Properties
Key Observations :
- The target compound’s molecular weight (298.42 g/mol) is intermediate between simpler naphthols (e.g., 158.20 g/mol for naphthalen-1-ylmethanol) and bulkier derivatives (e.g., 385.50 g/mol for the butylamino-substituted analog).
Toxicity Considerations
While specific data for the target compound is unavailable, naphthalene derivatives generally exhibit toxicity concerns, such as hemolytic anemia and respiratory irritation . The methoxymethyl group may mitigate reactivity compared to unsubstituted naphthols, but in vitro testing is recommended.
Biological Activity
2-{[1-(Methoxymethyl)cyclohexyl]methyl}naphthalen-1-ol is a synthetic compound that belongs to the naphthol family, which has been studied for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its cytotoxic effects, antioxidant properties, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of 2-{[1-(Methoxymethyl)cyclohexyl]methyl}naphthalen-1-ol is C_{16}H_{22}O, and it features a naphthalene ring substituted with a cyclohexyl group and a methoxymethyl group. The presence of hydroxyl (-OH) groups contributes to its reactivity and interaction with biological systems.
Cytotoxicity
Research has shown that compounds within the naphthalenediol family exhibit varying degrees of cytotoxicity. A study focusing on naphthalenediols demonstrated that certain derivatives could induce cell death in specific cell lines. The cytotoxic effects were measured using rat pheochromocytoma (PC12) cells exposed to oxidative stress, revealing that the structure of the compound significantly influences its toxicity profile. The order of cytotoxicity observed was:
| Compound | EC50 (µM) |
|---|---|
| 1,4-Naphthalenediol | 15 |
| 1,2-Naphthalenediol | 40 |
| DPND | 160 |
| 2,3-Naphthalenediol | >250 |
| 1,8-Naphthalenediol | >250 |
| EGCG | >>250 |
This data indicates that while some naphthalenediols are highly toxic, others like 2,3-ND and 1,8-ND display lower cytotoxicity due to their inability to form reactive quinones .
Antioxidant Activity
The antioxidant properties of naphthalenediols have been highlighted in various studies. The protective effects against oxidative stress were evaluated by inducing oxidative damage using peroxyl radicals. The results indicated that selected naphthalenediols could provide significant protection to cells against oxidative damage. This protective behavior was quantified by the cytoprotective area (CPA), which reflects the extent of cellular protection offered by these compounds .
Case Studies
Case Study: Naphthalenediols as Antioxidants
In a controlled study involving PC12 cells, researchers explored the efficacy of various naphthalenediols as antioxidants. The study found that while high concentrations of certain naphthalenediols led to cell death, lower concentrations provided substantial protective effects against oxidative stress. This dual behavior suggests that these compounds could be fine-tuned for therapeutic applications where both cytotoxicity and antioxidant properties are desired .
Potential Therapeutic Applications
Given their biological activity, compounds like 2-{[1-(Methoxymethyl)cyclohexyl]methyl}naphthalen-1-ol may have potential applications in treating diseases characterized by oxidative stress, such as neurodegenerative disorders and certain cancers. The ability to modulate cellular responses through both cytotoxic and protective mechanisms makes them candidates for further pharmacological exploration.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
